REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH3:7])[C:3](O)=[O:4].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.Cl.C(N=C=NCCCN(C)C)C.OC1C2NN=NC=2C=CC=1>CN(C)C=O.O>[Br:1][CH:2]([CH2:6][CH3:7])[C:3]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1NN=N2
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with 1N-hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium hydrogen carbonate solution, and a saturated brine, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained residue is purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)N1CCOCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 323 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |